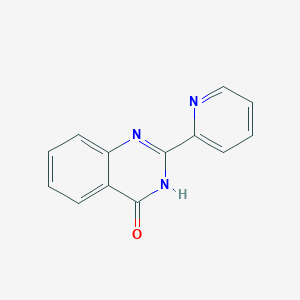

4-Hydroxy-2-(2-pyridyl)quinazoline

Overview

Description

4-Hydroxy-2-(2-pyridyl)quinazoline is a reagent, useful intermediate, and specialty chemical that can be used as a versatile building block in the synthesis of complex compounds . It is also a useful scaffold and reaction component .

Synthesis Analysis

The synthesis of 4-Hydroxy-2-(2-pyridyl)quinazoline involves combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Chemical Reactions Analysis

Quinazoline derivatives, including 4-Hydroxy-2-(2-pyridyl)quinazoline, have been used in various chemical reactions . They have been combined with suitable aldehydes to generate substituted anthranilates, which undergo cyclization to form benzoxazin-4-ones .Physical And Chemical Properties Analysis

4-Hydroxy-2-(2-pyridyl)quinazoline has a molecular weight of 223.23 g/mol . It should be stored at 2°C - 8°C, kept under inert gas: Nitrogen, and protected from light .Scientific Research Applications

Organic Synthesis

Quinazolines, including 4-Hydroxy-2-(2-pyridyl)quinazoline, are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis . They are used in the synthesis of various derivatives like 2-phenylquinazolin-4-amine, 4-methyl-2-phenylquinazoline, and long-chain 2-phenyl-4-styrylquinazoline .

Medicinal Chemistry

Quinazolines have wide-ranging biological and pharmacological properties, making them valuable in medicinal chemistry . They are used in the development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework .

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

Catalysts in Chemical Reactions

Quinazoline derivatives can catalyze the allylation of carbonyl and carbonyl compounds as well as participate in the benzylation of carbonyl and some special alkylation .

Inhibitors in Biochemical Processes

In a continuing effort to discover potent novel HPPD inhibitors, a series of novel pyrazole-quinazoline-2,4-dione hybrids based on the previously discovered pyrazole-isoindoline-1,3-dione scaffold has been designed .

Anti-proliferative Activity

The most potent derivative of quinazoline obtained in a series was observed as a multi-kinase inhibitor and also shows effective cellular anti-proliferative activity against several cancer cell lines .

Safety and Hazards

Future Directions

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there could be future research directions in further exploring the synthesis and applications of 4-Hydroxy-2-(2-pyridyl)quinazoline.

Mechanism of Action

Target of Action

Quinazoline derivatives, a class to which this compound belongs, are known to interact with a broad spectrum of biological targets due to their diverse biological activities .

Mode of Action

For instance, some quinazoline derivatives have been reported to inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways .

Biochemical Pathways

Quinazoline derivatives are known to interact with a variety of biochemical pathways, often resulting in significant downstream effects .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .

Result of Action

Quinazoline derivatives are known to exert diverse biological effects, including antifungal, antibacterial, insecticidal, and cytotoxic activities, as well as the induction of neurite outgrowth in different cell assays .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action and stability of chemical compounds .

properties

IUPAC Name |

2-pyridin-2-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-9-5-1-2-6-10(9)15-12(16-13)11-7-3-4-8-14-11/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWDRAMFFJADEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349793 | |

| Record name | 2-pyridin-2-yl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28594-60-7 | |

| Record name | 2-pyridin-2-yl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

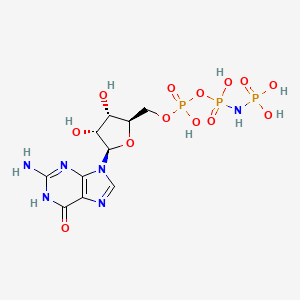

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)

![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)

![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B1496117.png)

![(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1496120.png)